1-(4-Aminophenyl)-2,2-difluoroethanol is an organic compound characterized by the presence of a difluoroethanol moiety attached to a para-aminophenyl group. Its molecular formula is C8H10F2N, and it has a molecular weight of approximately 165.17 g/mol. The compound's structure imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and potential therapeutic applications. The difluoromethyl group enhances its reactivity and influences its interaction with biological targets.
Research indicates that 1-(4-Aminophenyl)-2,2-difluoroethanol exhibits notable biological activity. It has been investigated for its potential as an anti-cancer agent and as a modulator of various biochemical pathways. The presence of the amino group allows for interactions with receptors and enzymes, potentially influencing cellular signaling pathways. Its fluorinated structure may enhance its binding affinity to specific biological targets, making it a candidate for further pharmacological studies.
Several synthesis methods have been reported for 1-(4-Aminophenyl)-2,2-difluoroethanol:
Studies on the interactions of 1-(4-Aminophenyl)-2,2-difluoroethanol with biological systems suggest that it may act on various molecular targets:
Several compounds share structural similarities with 1-(4-Aminophenyl)-2,2-difluoroethanol. Here is a comparison highlighting their uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 1-(3-Aminophenyl)-2,2-difluoroethan-1-one | C8H8F2N | Contains a carbonyl group; different amino position |
| 4-Aminobenzaldehyde | C7H7N | Lacks fluorine substituents; simpler structure |
| Difluoroacetophenone | C8H6F2O | Contains an acetophenone moiety; no amino group |
| N,N-Dimethylamino-2,2-difluoroacetamide | C8H10F2N2O | Contains dimethylamino substituents; more complex |
The uniqueness of 1-(4-Aminophenyl)-2,2-difluoroethanol lies in its combination of both amino and difluoromethyl functionalities. This combination enhances its reactivity and potential applications compared to other similar compounds. Its ability to act as a versatile building block while also exhibiting promising biological activity sets it apart from others in this category.